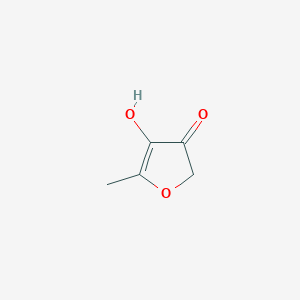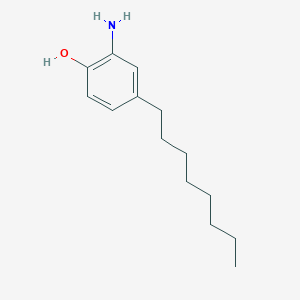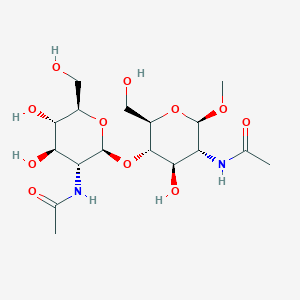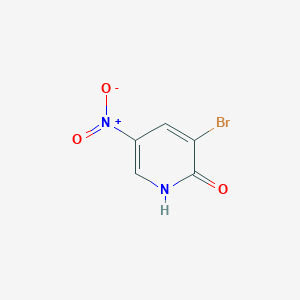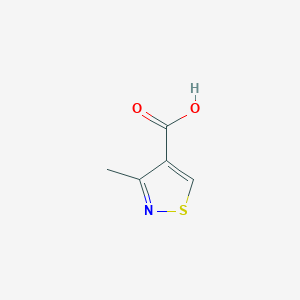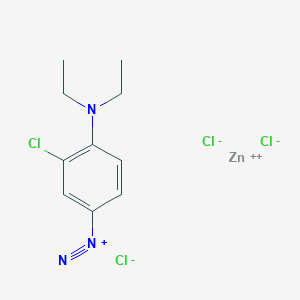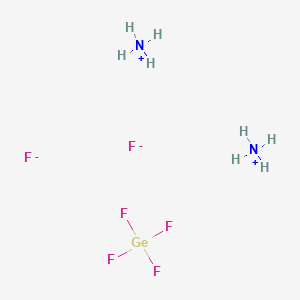
Ammonium hexafluorogermanate(4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Hexafluorogermanate is an ammoniated (high pH) germanium source for applications such as thin film deposition of semiconductor materials .
Molecular Structure Analysis
The molecular formula of Ammonium Hexafluorogermanate is (NH4)2GeF6 . Its molecular weight is 222.71 . The SMILES string representation is [H] [N+] ( [H]) ( [H]) [H]. [H] [N+] ( [H]) ( [H]) [H].F [Ge–] (F) (F) (F) (F)F .Physical And Chemical Properties Analysis
Ammonium Hexafluorogermanate appears as a white crystalline powder . It has a melting point of 380 °C and a density of 2.564 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Substitution in Zeolites
Ammonium hexafluorogermanate is used to substitute Aluminum (Al) with Germanium (Ge) in Y type zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The substitution of Al with Ge can alter the properties of the zeolite, potentially enhancing its effectiveness in certain applications.
Semiconductor Applications
Ammonium hexafluorogermanate is extensively used as a semiconductor in transistors . Semiconductors are essential components of electronic devices, and germanium-based semiconductors can offer certain advantages over more traditional silicon-based semiconductors.
Solar Cells
In the field of renewable energy, ammonium hexafluorogermanate is used in the manufacture of solar cells . The unique properties of this compound can enhance the efficiency of solar energy conversion.
Optical Materials
Ammonium hexafluorogermanate is used in the production of optical materials . These materials are used in a wide range of applications, including telecommunications, imaging systems, and scientific research equipment.
Alloying Agent
This compound acts as an alloying agent . In metallurgy, an alloying agent is a substance that is added to a metal to change its properties.
Catalyst
Ammonium hexafluorogermanate is used as a catalyst in certain chemical reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process.
Safety and Hazards
Ammonium Hexafluorogermanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Ammonium hexafluorogermanate(4), also known as diazanium;tetrafluorogermane;difluoride, is a compound with the molecular formula (NH4)2GeF6 . It is a crystalline substance with a molecular weight of 222.71 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to be used extensively as a semiconductor in transistors, solar cells, and optical materials
Propiedades
IUPAC Name |
diazanium;tetrafluorogermane;difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4Ge.2FH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJQENWMXTQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6GeH8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium hexafluorogermanate(4) | |
CAS RN |
16962-47-3 |
Source


|
| Record name | Ammonium hexafluorogermanate(4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016962473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium hexafluorogermanate(4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

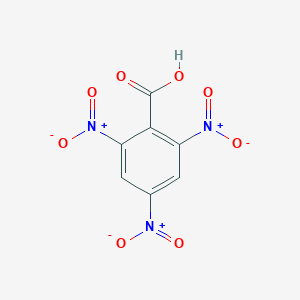
![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)
